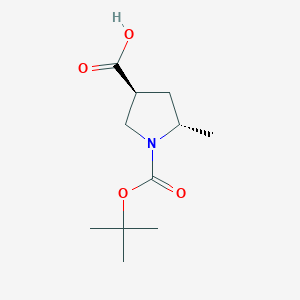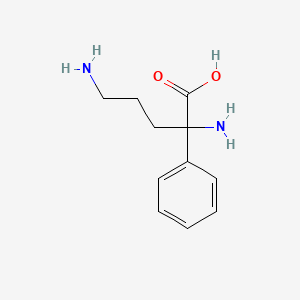
2,5-Diamino-2-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diamino-2-phenylpentanoic acid is an organic compound with the molecular formula C11H18Cl2N2O2. It is a derivative of pentanoic acid, featuring two amino groups and a phenyl group attached to the pentanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2-phenylpentanoic acid can be achieved through several methods. One common approach involves the reductive amination of amino acid-derived β-keto esters. This method uses acetic acid (AcOH) and sodium cyanoborohydride (NaBH3CN) as the additive and reducing agents, respectively . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as nitration, reduction, and purification to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diamino-2-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
2,5-Diamino-2-phenylpentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-Diamino-2-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in amino acid metabolism, leading to elevated levels of specific amino acids .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminobutyric acid: This compound is a GABA transaminase inhibitor and a GABA reuptake inhibitor.
1,2-Diamino compounds: These compounds are valuable building blocks for heterocyclic compounds and biologically relevant molecules.
Uniqueness
2,5-Diamino-2-phenylpentanoic acid is unique due to its specific structure, which includes both amino and phenyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2,5-diamino-2-phenylpentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12-13H2,(H,14,15) |
Clave InChI |
OGUIISSDWIYOSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCN)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
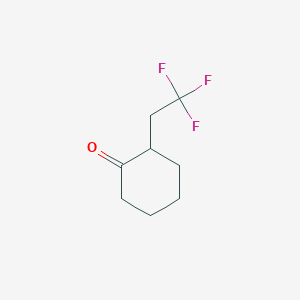
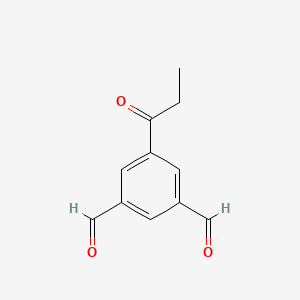
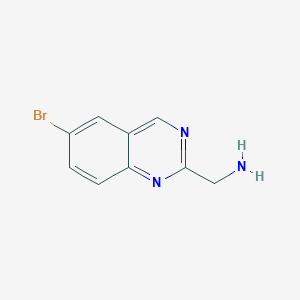
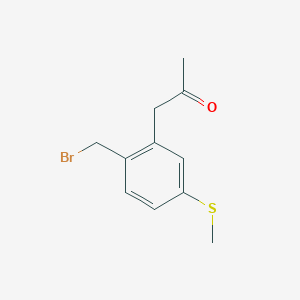
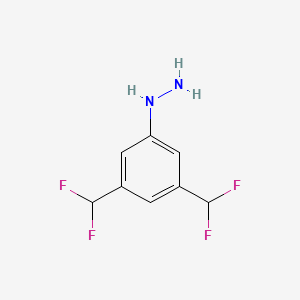

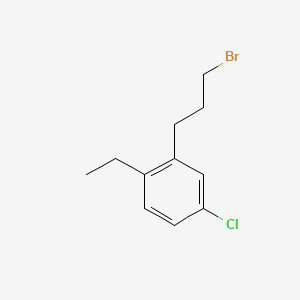

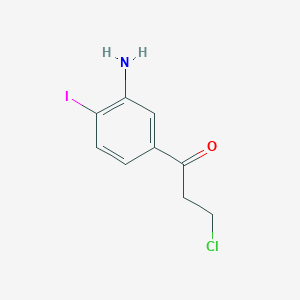
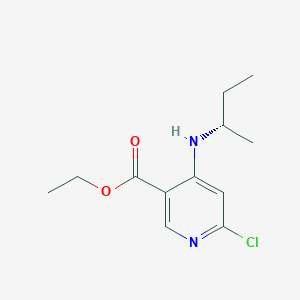
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
